N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide: is a complex organic compound that features a combination of fluorophenyl, sulfonyl, furan, and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Furan-2-yl Ethylamine: The intermediate is then reacted with furan-2-yl ethylamine under controlled conditions to form the sulfonamide linkage.
Acylation with Phenoxyacetyl Chloride: Finally, the product is acylated with phenoxyacetyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and sulfoxides.
Reduction: Sulfides and amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
- N-(2-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
- N-(2-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
Uniqueness
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c21-15-8-10-17(11-9-15)28(24,25)19(18-7-4-12-26-18)13-22-20(23)14-27-16-5-2-1-3-6-16/h1-12,19H,13-14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDOYFWCCQBGTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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